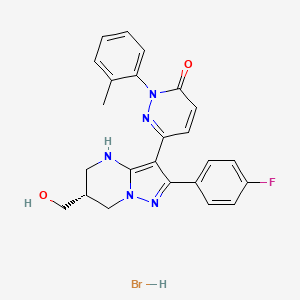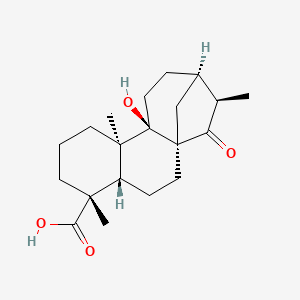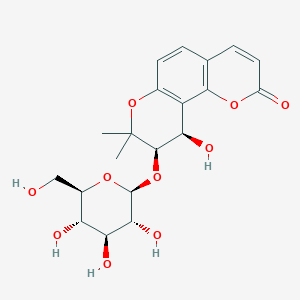
1-Bromo-3,4-diamino-2-(trifluoromethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-Bromo-3,4-diamino-2-(trifluoromethyl)benzene” is a chemical compound with the molecular formula C7H6BrF3N2 . It is a derivative of benzene, which is a simple aromatic ring (benzene) with various substituents. In this case, the benzene ring is substituted with a bromo group (Br), two amino groups (NH2), and a trifluoromethyl group (CF3) .
Molecular Structure Analysis
The molecular structure of “1-Bromo-3,4-diamino-2-(trifluoromethyl)benzene” can be deduced from its name and molecular formula. It consists of a benzene ring with a bromo group (Br) at the 1-position, amino groups (NH2) at the 3- and 4-positions, and a trifluoromethyl group (CF3) at the 2-position .Chemical Reactions Analysis
While specific chemical reactions involving “1-Bromo-3,4-diamino-2-(trifluoromethyl)benzene” are not available, compounds of this nature are often involved in substitution reactions. The presence of the bromo group makes it a good leaving group, and the amino groups can act as nucleophiles .Applications De Recherche Scientifique
Pharmaceutical Research
This compound is utilized in the synthesis of various pharmaceutical agents. Its trifluoromethyl group and bromine atom make it a valuable intermediate in creating compounds with potential medicinal properties. For instance, it has been used in the development of Sphingosine-1-phosphate receptor agonists , which are important in treating multiple sclerosis .
Catalysis
Researchers have explored the use of this compound in catalysis, particularly in Palladium-catalyzed reactions . It can act as a ligand or a coupling partner in various catalytic cycles, leading to efficient synthesis of heteroaromatic compounds .
Propriétés
IUPAC Name |
4-bromo-3-(trifluoromethyl)benzene-1,2-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrF3N2/c8-3-1-2-4(12)6(13)5(3)7(9,10)11/h1-2H,12-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZBGMYJEGZATAG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N)N)C(F)(F)F)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrF3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2H-1-Benzopyran-2-one, 4,8-dihydroxy-3-[3-oxo-1-(phenyl-d5)butyl]-](/img/structure/B602762.png)


![(1S,4R,9S,10R,13S)-11,15-Dihydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B602776.png)
![[(1S,2S,4S,6R,7S,9R,13R,17S)-15-methoxy-2,6,14,17-tetramethyl-3,11,16-trioxo-10-oxatetracyclo[7.7.1.02,7.013,17]heptadec-14-en-4-yl] acetate](/img/structure/B602777.png)

